Dimethyl [(furan-2-yl)methyl]phosphonate
Description
Properties
CAS No. |
132112-90-4 |
|---|---|
Molecular Formula |
C7H11O4P |
Molecular Weight |
190.13 g/mol |
IUPAC Name |
2-(dimethoxyphosphorylmethyl)furan |
InChI |
InChI=1S/C7H11O4P/c1-9-12(8,10-2)6-7-4-3-5-11-7/h3-5H,6H2,1-2H3 |
InChI Key |
XIAUISUWOYBKQH-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC1=CC=CO1)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization and Challenges
- Catalysts : While the classic Arbuzov reaction proceeds thermally, the patent CN102964382A demonstrates that phenylsulfonic acid catalysts (e.g., p-toluenesulfonic acid) accelerate analogous phosphonate syntheses at lower temperatures (80–120°C).
- Solvents : Neat conditions or inert solvents like toluene are preferable to avoid side reactions involving the furan ring.
- Halide Reactivity : Bromides and iodides exhibit higher reactivity than chlorides. For instance, (furan-2-yl)methyl bromide reacts efficiently at 100°C within 6–8 hours, whereas the chloride may require prolonged heating.
- Yield Considerations : Model reactions using benzyl halides report yields exceeding 85% under optimized conditions. Substituting benzyl with furanmethyl groups may slightly reduce yields (70–80%) due to steric and electronic effects.
Michaelis-Becker Reaction: Nucleophilic Displacement with Sodium Dimethyl Phosphite
The Michaelis-Becker reaction employs alkali metal salts of dialkyl phosphites to alkylate halides. This method is particularly useful for substrates sensitive to the high temperatures required in the Arbuzov reaction. For this compound, sodium dimethyl phosphite reacts with (furan-2-yl)methyl halide:
$$
\text{(CH}3\text{O)}2\text{P(O)Na} + \text{X-CH}2\text{-(furan-2-yl)} \rightarrow \text{(CH}3\text{O)}2\text{P(O)-CH}2\text{-(furan-2-yl)} + \text{NaX}
$$
Key Parameters
- Base Selection : Sodium hydride or sodium methoxide generates the phosphite anion in situ from dimethyl phosphite.
- Solvents : Polar aprotic solvents like DMF or THF enhance anion stability and reaction homogeneity.
- Temperature : Reactions typically proceed at 25–60°C, minimizing furan ring degradation.
- Yield Data : Analogous syntheses of methylphosphonates achieve 75–90% yields, suggesting comparable efficiency for the furan derivative.
Alkylation of H-Phosphonate Anions
Dialkyl H-phosphonates serve as versatile intermediates for constructing P–C bonds. Deprotonation with a strong base generates a nucleophilic phosphite anion, which attacks electrophilic alkyl halides:
$$
\text{(CH}3\text{O)}2\text{P(O)H} \xrightarrow{\text{Base}} \text{(CH}3\text{O)}2\text{P(O)}^{-} \xrightarrow{\text{X-CH}2\text{-(furan-2-yl)}} \text{(CH}3\text{O)}2\text{P(O)-CH}2\text{-(furan-2-yl)}
$$
Experimental Insights
- Bases : Butyllithium or potassium tert-butoxide in THF at −78°C prevents side reactions.
- Substrate Compatibility : (Furan-2-yl)methyl iodide is preferred over bromide due to faster reaction kinetics.
- Yield Range : 65–80%, with losses attributed to competing elimination or furan oxidation.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethoxyphosphinylmethyl)furan undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced furan derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common for furan compounds.
Common Reagents and Conditions:
Oxidation: mCPBA, pyridinium chlorochromate.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products: The major products formed from these reactions include various substituted furans, dicarbonyl compounds, and reduced furan derivatives .
Scientific Research Applications
2-(Dimethoxyphosphinylmethyl)furan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dimethoxyphosphinylmethyl)furan involves its interaction with specific molecular targets and pathways. The compound’s phosphinyl group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby altering their function .
Comparison with Similar Compounds
Physicochemical Properties
Key data for analogous compounds are summarized below:
Trends :
- Electron-withdrawing groups (e.g., -Br, -F) increase melting points due to enhanced intermolecular interactions .
- Steric hindrance from bulky substituents (e.g., trifluoromethyl) reduces yields, as seen in Compound 8 (51% yield) .
- The furan group’s aromaticity and moderate electron-donating effects may lower melting points compared to halogenated analogs.
Toxicological and Environmental Behavior
- DMMP () shows low acute toxicity but subchronic reproductive effects in rodents (e.g., testicular atrophy at 500 mg/kg/day) .
- Diethyl phosphonates () exhibit higher volatility and environmental persistence compared to dimethyl analogs. The furan group’s biodegradability may reduce ecological risks for the target compound.
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